molecular formula C8H19N3O2S B6628496 1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine

1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine

Cat. No.: B6628496
M. Wt: 221.32 g/mol
InChI Key: NMNRMQWPNMZAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine, also known as SR9009, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. SR9009 is a selective androgen receptor modulator (SARM) that is known to activate the Rev-Erb protein, which plays a role in regulating the body's circadian rhythm.

Scientific Research Applications

1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine has been studied for its potential applications in various fields, including medicine, sports performance, and agriculture. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory and cancer-related diseases. In sports performance, this compound has been shown to improve endurance and metabolism, making it a popular choice among athletes. In agriculture, this compound has been studied for its potential to increase crop yield and improve plant growth.

Mechanism of Action

1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine works by binding to the Rev-Erb protein, which plays a role in regulating the body's circadian rhythm. By activating the Rev-Erb protein, this compound can increase the body's metabolism and energy expenditure, leading to improved endurance and weight loss. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which may be related to its ability to regulate the circadian rhythm.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, improved endurance, and anti-inflammatory and anti-cancer properties. This compound has also been shown to improve glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine in lab experiments is its ability to selectively activate the Rev-Erb protein. This allows researchers to study the effects of circadian rhythm regulation on various biological processes. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain high purity and yield.

Future Directions

There are a number of future directions for 1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine research, including its potential applications in medicine, sports performance, and agriculture. In medicine, this compound may be studied further for its potential to treat inflammatory and cancer-related diseases. In sports performance, this compound may be studied further for its potential to improve endurance and metabolism. In agriculture, this compound may be studied further for its potential to increase crop yield and improve plant growth. Additionally, future research may focus on improving the synthesis method of this compound to make it more accessible for research purposes.

Synthesis Methods

1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine is synthesized through a multi-step process that involves the reaction of 1,4-cyclobutanedione with 2-bromoacetophenone to form a cyclobutanone intermediate. This intermediate is then reacted with isopropylamine and sulfur dioxide to form the final product, this compound. The synthesis method of this compound is complex and requires careful attention to detail to ensure high purity and yield.

Properties

IUPAC Name

1-[(propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2S/c1-7(2)11-14(12,13)10-6-8(9)4-3-5-8/h7,10-11H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNRMQWPNMZAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)NCC1(CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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